Cas no 2229446-19-7 (2-4-(1H-pyrazol-1-yl)phenylethane-1-sulfonyl fluoride)

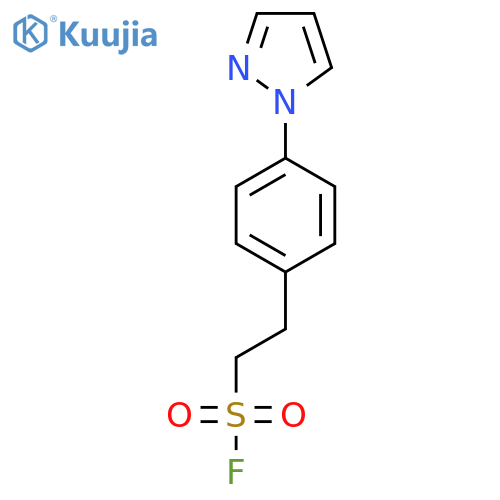

2229446-19-7 structure

商品名:2-4-(1H-pyrazol-1-yl)phenylethane-1-sulfonyl fluoride

2-4-(1H-pyrazol-1-yl)phenylethane-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 2-4-(1H-pyrazol-1-yl)phenylethane-1-sulfonyl fluoride

- 2-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonyl fluoride

- 2229446-19-7

- EN300-2003962

-

- インチ: 1S/C11H11FN2O2S/c12-17(15,16)9-6-10-2-4-11(5-3-10)14-8-1-7-13-14/h1-5,7-8H,6,9H2

- InChIKey: ILXQDHWIKCSNCV-UHFFFAOYSA-N

- ほほえんだ: S(CCC1C=CC(=CC=1)N1C=CC=N1)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 254.05252693g/mol

- どういたいしつりょう: 254.05252693g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 334

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

2-4-(1H-pyrazol-1-yl)phenylethane-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2003962-1.0g |

2-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonyl fluoride |

2229446-19-7 | 1g |

$1142.0 | 2023-05-26 | ||

| Enamine | EN300-2003962-2.5g |

2-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonyl fluoride |

2229446-19-7 | 2.5g |

$2240.0 | 2023-09-16 | ||

| Enamine | EN300-2003962-10.0g |

2-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonyl fluoride |

2229446-19-7 | 10g |

$4914.0 | 2023-05-26 | ||

| Enamine | EN300-2003962-1g |

2-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonyl fluoride |

2229446-19-7 | 1g |

$1142.0 | 2023-09-16 | ||

| Enamine | EN300-2003962-10g |

2-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonyl fluoride |

2229446-19-7 | 10g |

$4914.0 | 2023-09-16 | ||

| Enamine | EN300-2003962-0.05g |

2-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonyl fluoride |

2229446-19-7 | 0.05g |

$959.0 | 2023-09-16 | ||

| Enamine | EN300-2003962-0.5g |

2-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonyl fluoride |

2229446-19-7 | 0.5g |

$1097.0 | 2023-09-16 | ||

| Enamine | EN300-2003962-5g |

2-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonyl fluoride |

2229446-19-7 | 5g |

$3313.0 | 2023-09-16 | ||

| Enamine | EN300-2003962-0.1g |

2-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonyl fluoride |

2229446-19-7 | 0.1g |

$1005.0 | 2023-09-16 | ||

| Enamine | EN300-2003962-0.25g |

2-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonyl fluoride |

2229446-19-7 | 0.25g |

$1051.0 | 2023-09-16 |

2-4-(1H-pyrazol-1-yl)phenylethane-1-sulfonyl fluoride 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

2229446-19-7 (2-4-(1H-pyrazol-1-yl)phenylethane-1-sulfonyl fluoride) 関連製品

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量